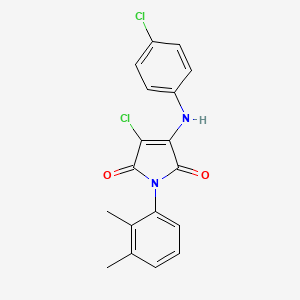

3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C21H26BrNO and its molecular weight is 388.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione, also known by its CAS number 307527-58-8, is a synthetic compound belonging to the class of pyrrole derivatives. Its molecular formula is C18H14Cl2N2O2 and it has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

- Molecular Weight : 361.22 g/mol

- SMILES Notation : Clc1cccc(c1)NC1=C(Cl)C(=O)N(C1=O)c1cccc(c1C)

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of cancer research and anti-inflammatory effects. The following sections summarize key findings from various studies.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione, including this compound, exhibit significant antitumor properties. A study focused on similar compounds demonstrated their ability to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116 and SW-620), with growth inhibition concentrations (GI50) in the range of 1.0×10−8 to 1.6×10−8 M .

The mechanism by which these compounds exert their antitumor effects involves:

- Inhibition of Tyrosine Kinases : The compounds have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, forming stable complexes that disrupt signaling pathways critical for tumor growth .

- Membrane Interaction : Studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function, which may contribute to their cytotoxic effects on tumor cells .

Anti-inflammatory Activity

In addition to their antitumor properties, these compounds have demonstrated anti-inflammatory effects. For instance, a derivative was tested for its hepatoprotective effects in a rat model of acute cholangitis. It was found to reduce serum transaminase levels and bilirubin levels, indicating a protective effect on liver function .

Comparative Biological Activity Table

| Compound Name | Antitumor Activity (GI50) | Anti-inflammatory Effect | Mechanism |

|---|---|---|---|

| This compound | 1.0−1.6×10−8 M | Reduced liver enzyme levels | Inhibits EGFR/VEGFR2 |

| Derivative A (e.g., 4-amino derivatives) | Similar range reported | Significant reduction in inflammation markers | Interacts with lipid membranes |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the proliferation of colon cancer cell lines.

- Animal Models : In vivo studies using rat models showed promising results in reducing tumor growth and improving liver function during inflammatory conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-4-(4-chloroanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione has been investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.

- Case Study : In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

Material Science

This compound's unique properties make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.

- Conductivity Properties : Research indicates that derivatives of this compound can enhance the electrical conductivity of polymer matrices when incorporated into composite materials.

- Case Study : A study demonstrated that incorporating this compound into a polymer blend increased the efficiency of organic solar cells by improving charge transport properties.

Biochemical Probes

Due to its ability to selectively bind to certain proteins or nucleic acids, this compound can serve as a biochemical probe in research settings.

- Applications in Diagnostics : It can be utilized to develop assays for detecting specific biomarkers associated with diseases.

- Case Study : Research has shown that this compound can be labeled with fluorescent tags to visualize cellular processes in real-time, aiding in the study of cellular mechanisms.

Propiedades

Número CAS |

6148-20-5 |

|---|---|

Fórmula molecular |

C21H26BrNO |

Peso molecular |

388.3 g/mol |

Nombre IUPAC |

(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;hydrobromide |

InChI |

InChI=1S/C21H25NO.BrH/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-21H,12-15H2,1H3;1H/t18-,19+,20?; |

Clave InChI |

DFENFKJORSPHQZ-IIPFOPBBSA-N |

SMILES |

CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)Cl)C |

SMILES isomérico |

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Br |

SMILES canónico |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.Br |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.